molecular formula C30H23N3O8 B5163926 N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5163926
M. Wt: 553.5 g/mol
InChI Key: UZYGUDAPSOCCFF-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, and amide groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)-2-[3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O8/c1-40-25-10-7-18(14-23(25)34)31-27(36)16-4-3-5-20(12-16)33-29(38)21-9-6-17(13-22(21)30(33)39)28(37)32-19-8-11-26(41-2)24(35)15-19/h3-15,34-35H,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYGUDAPSOCCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=C(C=C5)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-hydroxy-4-methoxybenzaldehyde and phthalic anhydride. The synthetic route may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form an intermediate.

    Amidation: The intermediate undergoes amidation with 3-hydroxy-4-methoxyaniline to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 4-Hydroxy-3-methoxyphenylacetone
  • 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for diverse applications in research and industry, making it a valuable compound for scientific exploration.

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